molecular formula C30H33N3 B12408932 N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline

N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline

Cat. No.: B12408932
M. Wt: 435.6 g/mol
InChI Key: AKBFUAPLAQSPMJ-UHFFFAOYSA-N
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Description

N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline is an organic compound characterized by its complex structure, which includes multiple aniline groups attached to a trimethylphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(anilinomethyl)-2,4,6-trimethylbenzyl chloride with aniline under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aniline derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline groups can be further functionalized using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Bromine, nitric acid, sulfuric acid, acetic acid as solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced aniline derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The pathways involved include the inhibition of key signaling molecules and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline stands out due to its multiple aniline groups and trimethylphenyl core, which confer unique reactivity and stability

Properties

Molecular Formula

C30H33N3

Molecular Weight

435.6 g/mol

IUPAC Name

N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline

InChI

InChI=1S/C30H33N3/c1-22-28(19-31-25-13-7-4-8-14-25)23(2)30(21-33-27-17-11-6-12-18-27)24(3)29(22)20-32-26-15-9-5-10-16-26/h4-18,31-33H,19-21H2,1-3H3

InChI Key

AKBFUAPLAQSPMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1CNC2=CC=CC=C2)C)CNC3=CC=CC=C3)C)CNC4=CC=CC=C4

Origin of Product

United States

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